(5-Bromo-2-iodophenyl)methanamine hydrochloride
Description
(5-Bromo-2-iodophenyl)methanamine hydrochloride is a halogen-substituted aromatic amine hydrochloride salt. Structurally, it features a benzene ring with bromine (Br) and iodine (I) substituents at the 5- and 2-positions, respectively, and a methanamine group (-CH2NH2) that is protonated as a hydrochloride salt. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and materials chemistry, due to the unique electronic and steric effects imparted by the heavy halogens .
Properties
Molecular Formula |
C7H8BrClIN |
|---|---|
Molecular Weight |
348.40 g/mol |
IUPAC Name |
(5-bromo-2-iodophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7BrIN.ClH/c8-6-1-2-7(9)5(3-6)4-10;/h1-3H,4,10H2;1H |
InChI Key |
GGVCMTUFIILLOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN)I.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-iodophenyl)methanamine hydrochloride typically involves the halogenation of phenylmethanamine. The process begins with the iodination of phenylmethanamine, followed by bromination at the 5-position. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of solvents like acetic acid and catalysts such as iodine and bromine sources .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise reaction conditions and minimizing human error .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-iodophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
(5-Bromo-2-iodophenyl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-iodophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine and iodine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with various enzymes and receptors, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Research Findings and Gaps
- NMR Data : provides ¹H/¹³C NMR data for analogs with sulfinyl, thiophene, and furan substituents. For example, (4-(methylsulfinyl)phenyl)methanamine HCl shows distinct shifts at δ 8.35 (aromatic H) and δ 4.10 (-CH2NH3+), reflecting the sulfinyl group’s deshielding effects . Comparable data for the target compound would clarify halogen-induced shifts.
Biological Activity
(5-Bromo-2-iodophenyl)methanamine hydrochloride is an organic compound notable for its unique structure, which includes a phenyl ring substituted with both bromine and iodine atoms, along with a methylamine group. This compound has garnered interest in medicinal chemistry and biological research due to its potential applications in drug development and its interactions with various biological targets.
The molecular formula of this compound is , with a molecular weight of approximately 320.45 g/mol. The presence of halogen substituents significantly influences the compound's chemical behavior, enhancing its reactivity and selectivity in biological interactions.
The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The halogen atoms (bromine and iodine) can affect the compound's binding affinity and reactivity. These interactions may lead to modulation of enzyme activity or receptor signaling pathways, which are critical for therapeutic effects.
Enzyme Interactions
Preliminary studies suggest that this compound may influence enzyme activities due to its structural characteristics. The specific binding affinities and mechanisms of action require further investigation, but compounds with similar structures have demonstrated the ability to modulate enzyme functions effectively.
Receptor Binding Studies
Research indicates that compounds similar to this compound can interact with serotonin receptors, particularly the 5-HT2A receptor. Such interactions are crucial for understanding the compound's potential psychoactive effects and therapeutic applications in treating mood disorders .
Comparative Analysis with Similar Compounds
The unique combination of bromine and iodine in this compound distinguishes it from other halogenated phenyl compounds. Below is a comparison table highlighting structural features and potential biological activities:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| (5-Chloro-2-bromophenyl)methanamine hydrochloride | Chlorine and bromine substituents | Different reactivity patterns due to chlorine's electronegativity |
| (5-Iodo-2-bromophenyl)methanamine hydrochloride | Iodine and bromine substituents | Enhanced binding affinity due to multiple halogens |
| (5-Bromo-2-fluorophenyl)methanamine hydrochloride | Bromine and fluorine substituents | Fluorine's small size may influence steric effects differently |
Case Studies
- Therapeutic Potential : Investigations into the therapeutic potential of this compound have indicated its utility in developing drugs targeting serotonin pathways. For instance, studies on related compounds have shown significant activity at 5-HT receptors, suggesting that this compound may also exhibit similar properties .
- Synthetic Applications : The compound serves as a versatile building block in organic synthesis, allowing for the preparation of more complex molecules used in pharmaceuticals. Its unique electronic properties make it particularly valuable for developing specialty chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
